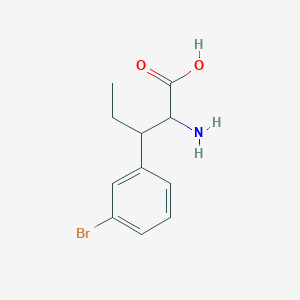
2-Amino-3-(3-bromophenyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3-bromophenyl)pentanoic acid is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromophenyl)pentanoic acid can be achieved through several methods. One common approach involves the bromination of 2-Amino-3-phenylpentanoic acid. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Amino-3-(3-bromophenyl)pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Amino-3-(3-bromophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and nanomaterials
作用机制
The mechanism of action of 2-Amino-3-(3-bromophenyl)pentanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. The amino and carboxyl groups can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-bromophenyl)propanoic acid
- 2-Amino-3-(2-bromophenyl)propanoic acid
- 2-Amino-3-(3-chlorophenyl)propanoic acid
Uniqueness
2-Amino-3-(3-bromophenyl)pentanoic acid is unique due to the position of the bromine atom on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. The presence of the bromine atom at the meta position can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications .
属性
IUPAC Name |
2-amino-3-(3-bromophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-9(10(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXOBVRQSCPRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














